

Methyl sulfamate molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl sulfamate*

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An In-depth Technical Guide on the Molecular Structure and Bonding of **Methyl Sulfamate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sulfamate ($\text{CH}_3\text{OSO}_2\text{NH}_2$) is an organic compound of significant interest due to its relationship to sulfamic acid and its potential applications as a reagent and intermediate in organic synthesis. A thorough understanding of its molecular structure, geometry, and bonding characteristics is fundamental to predicting its reactivity, physical properties, and interactions in biological and chemical systems. This guide provides a detailed analysis of the molecular architecture of **methyl sulfamate**, supported by data from analogous compounds and standard theoretical approaches. It outlines the key covalent and intermolecular forces governing its structure and presents generalized experimental and computational protocols for its characterization.

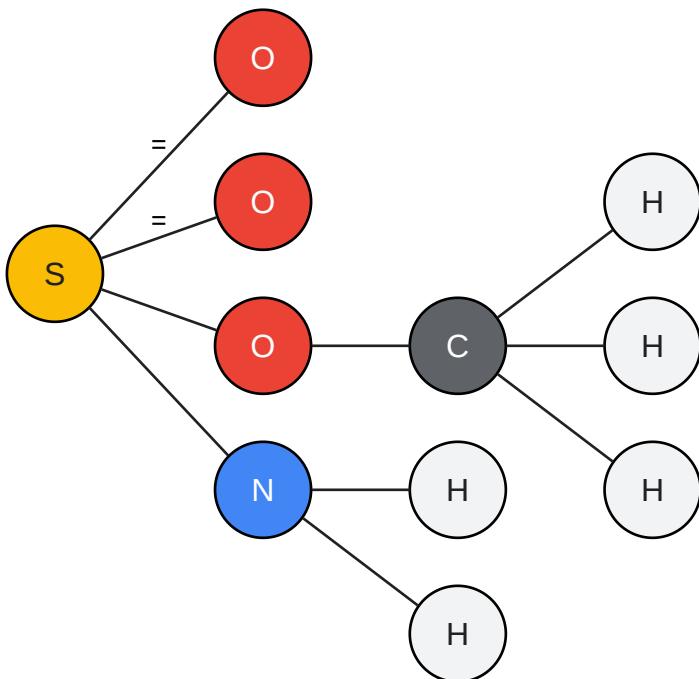
Molecular Structure and Geometry

Methyl sulfamate, with the molecular formula $\text{CH}_5\text{NO}_3\text{S}$, consists of a central sulfur atom tetrahedrally coordinated to three oxygen atoms and one nitrogen atom.^[1] One oxygen atom serves as a bridge to a methyl group, forming a methoxy moiety, while the nitrogen atom is part of a terminal amino group. The IUPAC name for this compound is **methyl sulfamate**, and its canonical SMILES representation is $\text{COS}(=\text{O})(=\text{O})\text{N}$.^[1]

The geometry around the sulfur atom is approximately tetrahedral, a common arrangement for sulfonyl groups. This geometry arises from the sp^3 hybridization of the sulfur atom. The molecule possesses a degree of flexibility due to the rotation around the S-O and O-C single bonds.

Visualization of Molecular Structure

The logical structure of **methyl sulfamate**, illustrating the connectivity of its constituent atoms, is depicted below.



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Caption: Molecular graph of **methyl sulfamate**.

Covalent Bonding Analysis

The bonding in **methyl sulfamate** is characterized by a combination of polar covalent single and double bonds. The key bonds of interest are the sulfur-oxygen (S-O), sulfur-nitrogen (S-N), oxygen-carbon (O-C), and nitrogen-hydrogen (N-H) bonds.

- **Sulfur-Oxygen Bonds:** The sulfonyl group features two S=O double bonds. These bonds are highly polarized due to the large electronegativity difference between sulfur and oxygen and

exhibit significant double-bond character. The third sulfur-oxygen bond, connecting to the methyl group, is a single bond (S-O).

- **Sulfur-Nitrogen Bond:** The S-N bond is a polar covalent single bond. Its length and strength are influenced by the electronic environment and, in the solid state, by intermolecular interactions.
- **Amino and Methoxy Groups:** The N-H and C-H bonds are typical covalent bonds, while the O-C bond completes the methoxy linkage.

While a definitive crystal structure for **methyl sulfamate** is not publicly available, bond lengths and angles can be reasonably estimated from high-quality crystallographic data of its parent compound, sulfamic acid (H_3NSO_3), which exists in a zwitterionic form ($+\text{H}_3\text{NSO}_3^-$) in the solid state.^[2] The data for the sulfamate core from this analogue provides the best available experimental approximation.

Intermolecular Forces and Solid-State Properties

The physical properties of **methyl sulfamate**, such as its low melting point, are dictated by the intermolecular forces between molecules.

- **Hydrogen Bonding:** The primary intermolecular interaction is hydrogen bonding. The amino group (-NH₂) provides hydrogen bond donors (N-H), while the sulfonyl oxygen atoms and the amino nitrogen atom act as hydrogen bond acceptors. This network of hydrogen bonds is crucial for the packing of molecules in the solid state.
- **Van der Waals Forces:** The methyl group is nonpolar and contributes to the overall intermolecular forces through weaker van der Waals interactions (specifically, London dispersion forces).

These combined forces result in a moderately ordered crystalline structure.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for **methyl sulfamate**.

Table 1: General Molecular Properties of **Methyl Sulfamate**

Property	Value	Reference
Molecular Formula	CH₅NO₃S	[1]
Molecular Weight	111.12 g/mol	[1]
IUPAC Name	methyl sulfamate	[1]
Canonical SMILES	COS(=O)(=O)N	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]

| Rotatable Bonds | 1 |[\[1\]](#) |Table 2: Estimated Bond Lengths for **Methyl Sulfamate** (Note: Data for the H₂N-SO₃ core is based on the experimental crystal structure of sulfamic acid as a proxy.[\[2\]](#)[\[3\]](#) Other values are typical for organic molecules.)

Bond	Typical Length (Å)
S=O	~ 1.44
S-N	~ 1.77
S-O (ester)	~ 1.60
O-C	~ 1.43
N-H	~ 1.01

| C-H | ~ 1.09 |

Table 3: Estimated Bond Angles for **Methyl Sulfamate** (Note: Data for the O-S-O and O-S-N core is based on the experimental crystal structure of sulfamic acid as a proxy.[\[2\]](#)[\[3\]](#))

Angle	Typical Value (°)
O=S=O	~ 120
O=S-N	~ 106
O=S-O (ester)	~ 106
S-O-C	~ 118

| H-N-H | ~ 107 |

Experimental and Theoretical Protocols

Determining the precise three-dimensional structure of a molecule like **methyl sulfamate** requires sophisticated analytical techniques.

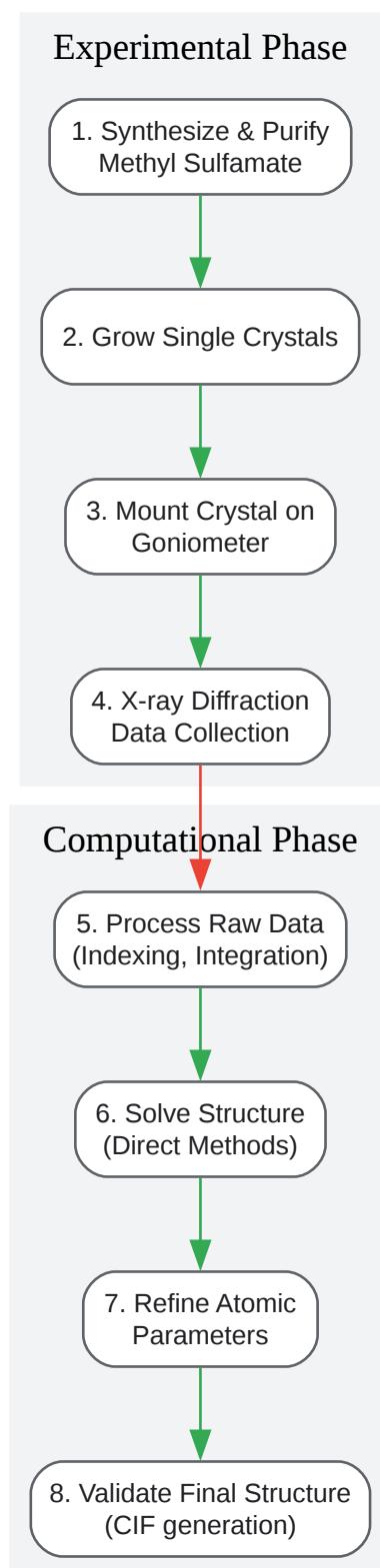
Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement of a crystalline solid, providing precise bond lengths and angles.

Methodology:

- **Synthesis and Crystallization:** **Methyl sulfamate** can be synthesized via the reaction of a suitable methyl ester with ammonium sulfinate.^[4] The crude product is purified, typically by recrystallization from an appropriate solvent system, to grow single crystals of sufficient quality (typically > 0.1 mm in all dimensions).
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.

- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (the phase problem) are solved using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the calculated data based on the structural model. Hydrogen atoms are typically located from the difference Fourier map and refined.
- **Validation:** The final structure is validated using metrics such as R-factors and by checking for chemical reasonability. The results are typically deposited in a crystallographic database.

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Caption: Generalized workflow for X-ray crystallography.

Theoretical Protocol: Computational Geometry Optimization

In the absence of experimental crystal data, quantum mechanical calculations are employed to predict the lowest-energy geometry of a molecule.

Methodology:

- Initial Structure Generation: An approximate 3D structure of **methyl sulfamate** is built using molecular modeling software.
- Method and Basis Set Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and robust choice for such organic molecules.
- Optimization Calculation: The calculation is initiated. The software iteratively adjusts the positions of the atoms, calculating the energy and the forces (gradient) on each atom at each step, until a stationary point on the potential energy surface is found where the forces are effectively zero.^{[5][6]}
- Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., all calculated vibrational frequencies are real and positive).
- Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths, bond angles, and dihedral angles of the predicted stable conformer.

Conclusion

The molecular structure of **methyl sulfamate** is defined by a tetrahedral sulfur core bonded to a methoxy group, an amino group, and two sulfonyl oxygen atoms. Its solid-state architecture and physical properties are governed by a network of intermolecular hydrogen bonds, complemented by van der Waals forces. While experimental crystallographic data for this specific molecule is not readily available, a robust structural model can be constructed using data from analogous compounds like sulfamic acid and validated through standard computational chemistry protocols. This detailed understanding of its structure is essential for professionals in chemistry and drug development who utilize sulfamate-containing compounds.

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- To cite this document: BenchChem. [Methyl sulfamate molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316501#methyl-sulfamate-molecular-structure-and-bonding]

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